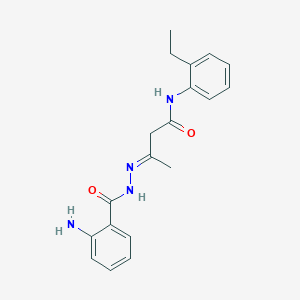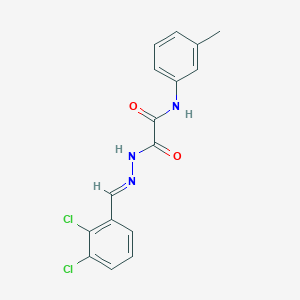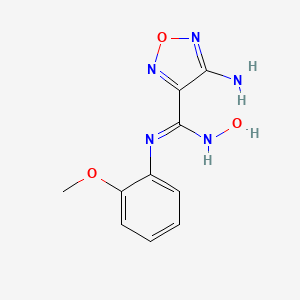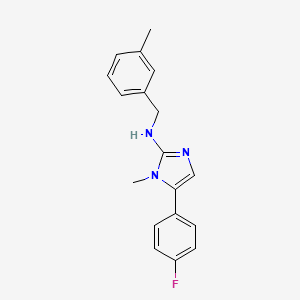![molecular formula C21H22N8O B11565525 2,4-bis[(2Z)-2-benzylidenehydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11565525.png)
2,4-bis[(2Z)-2-benzylidenehydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(MORPHOLIN-4-YL)-4,6-BIS[(2Z)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-4,6-BIS[(2Z)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Addition of Phenylmethylidene Hydrazine Groups: The phenylmethylidene hydrazine groups are added through condensation reactions with hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly as an anticancer or antimicrobial agent.
Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(phenylmethylidene)hydrazin-1-yl-1,3,5-triazine: Similar structure but lacks the morpholine group.
2-(Morpholin-4-yl)-4,6-diamino-1,3,5-triazine: Similar structure but with amino groups instead of phenylmethylidene hydrazine groups.
Uniqueness
The presence of both morpholine and phenylmethylidene hydrazine groups in 2-(MORPHOLIN-4-YL)-4,6-BIS[(2Z)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE makes it unique compared to other triazine derivatives. This unique structure may confer specific properties and reactivity, making it valuable for certain applications.
Propriétés
Formule moléculaire |
C21H22N8O |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
2-N,4-N-bis[(Z)-benzylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22N8O/c1-3-7-17(8-4-1)15-22-27-19-24-20(28-23-16-18-9-5-2-6-10-18)26-21(25-19)29-11-13-30-14-12-29/h1-10,15-16H,11-14H2,(H2,24,25,26,27,28)/b22-15-,23-16- |
Clé InChI |
SNZKYJCJBAGXJY-OZKZUFLSSA-N |
SMILES isomérique |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=CC=C3)N/N=C\C4=CC=CC=C4 |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3)NN=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzene-1,4-diylbis[nitrilo(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(4-methoxybenzoate)](/img/structure/B11565442.png)
![3-nitro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11565452.png)
![4-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11565462.png)
![(2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11565469.png)

![2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11565474.png)
![2-(4-Nitrobenzenesulfonamido)-N-({N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11565477.png)
![6,7-dinitro-2-(3-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11565484.png)


![5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11565508.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}propyl (4-methyl-1,2,5-oxadiazol-3-yl)carbamate](/img/structure/B11565509.png)

![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11565517.png)
